molecular formula C9H9ClO4 B14034523 2-Chloro-5-(methoxymethoxy)benzoic acid

2-Chloro-5-(methoxymethoxy)benzoic acid

Cat. No.: B14034523
M. Wt: 216.62 g/mol
InChI Key: SFTYEMGZAUVGRM-UHFFFAOYSA-N
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Description

2-Chloro-5-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula C9H9ClO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and methoxymethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methoxymethoxy)benzoic acid typically involves the chlorination of 5-(methoxymethoxy)benzoic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The purification of the compound is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of 2-amino-5-(methoxymethoxy)benzoic acid or 2-thio-5-(methoxymethoxy)benzoic acid.

    Oxidation Reactions: Formation of 2-Chloro-5-(methoxymethoxy)benzaldehyde or this compound.

    Reduction Reactions: Formation of 2-Chloro-5-(methoxymethoxy)benzyl alcohol or 2-Chloro-5-(methoxymethoxy)benzaldehyde.

Scientific Research Applications

2-Chloro-5-(methoxymethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methoxymethoxy)benzoic acid involves its interaction with specific molecular targets. The chlorine and methoxymethoxy groups on the benzene ring can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

2-Chloro-5-(methoxymethoxy)benzoic acid can be compared with other similar compounds, such as:

    2-Chloro-5-methoxybenzoic acid: Lacks the methoxymethoxy group, which may result in different chemical reactivity and biological activity.

    5-Chloro-2-methoxybenzoic acid: The position of the chlorine and methoxy groups is reversed, leading to different steric and electronic effects.

    2-Chloro-3,4-dimethoxybenzoic acid: Contains two methoxy groups, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H9ClO4

Molecular Weight

216.62 g/mol

IUPAC Name

2-chloro-5-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C9H9ClO4/c1-13-5-14-6-2-3-8(10)7(4-6)9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

SFTYEMGZAUVGRM-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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